molecular formula C14H21NO4 B6633169 2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide

2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide

Cat. No. B6633169
M. Wt: 267.32 g/mol
InChI Key: XKEDBZKYBSDNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide, also known as EHO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide exerts its biological effects by binding to specific targets in cells, such as enzymes and receptors. The exact mechanism of action of 2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide is not fully understood, but studies suggest that it may modulate signaling pathways involved in inflammation, cell proliferation, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that 2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide has been found to inhibit the replication of certain viruses such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

Advantages and Limitations for Lab Experiments

One advantage of 2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide is its synthetic accessibility, which allows for the production of large quantities for research purposes. Additionally, 2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide has shown promising results in various assays and animal models, indicating its potential for further development. However, one limitation of 2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide. One direction is to further investigate its anti-inflammatory and anti-cancer properties and explore its potential as a therapeutic agent. Another direction is to study its effects on plant growth and crop yield and develop strategies for its use in agriculture. Additionally, 2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide can be used as a building block for the synthesis of novel materials with unique properties, which can be explored in materials science. Overall, 2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide has shown promising results in various fields and has the potential to contribute to the advancement of science and technology.

Synthesis Methods

The synthesis of 2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide involves the reaction of 2-ethylfuran-3-carboxylic acid with N-methyl-N-[(4-methylphenyl)sulfonyl]formamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 4-hydroxyoxan-4-ylmethylamine to obtain 2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide.

Scientific Research Applications

2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide has shown potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, 2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide has been investigated for its ability to enhance plant growth and improve crop yield. In materials science, 2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-3-12-11(4-7-19-12)13(16)15(2)10-14(17)5-8-18-9-6-14/h4,7,17H,3,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEDBZKYBSDNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CO1)C(=O)N(C)CC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.